Fmoc-N-Me-Thr(Bzl)-OH
Description
Structural Analysis of Fmoc-N-Me-Thr(Bzl)-OH
Molecular Architecture and Stereochemical Configuration
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid, reflecting its complex structural architecture. The molecular formula C27H27NO5 encompasses 27 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 445.51 g/mol. The compound exhibits constitutional isomerism through its multiple functional group arrangements, with the threonine backbone serving as the central scaffold for three distinct protective modifications. The SMILES string representation CC@@HC@HC(O)=O provides a detailed description of the molecular connectivity and stereochemical relationships. Constitutional analysis reveals the presence of multiple aromatic systems, including the fluorenyl group and the benzyl protecting group, which contribute significantly to the compound's lipophilic character and influence its solubility properties.
The InChI identifier 1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 provides unambiguous structural identification and enables precise database searches. The compound's architecture demonstrates sophisticated organic chemistry principles, incorporating multiple functional groups that serve distinct synthetic purposes while maintaining overall molecular stability. The systematic arrangement of protective groups follows established protocols in peptide chemistry, where each modification serves a specific role in facilitating selective reactions during complex synthetic sequences.
Chiral Centers and Absolute Configuration (2S,3R)
The stereochemical configuration of this compound centers on two critical chiral centers that define its absolute configuration as (2S,3R), corresponding to the natural L-threonine stereochemistry. The C-2 carbon bearing the protected amino group exhibits S-configuration, while the C-3 carbon carrying the benzyl-protected hydroxyl group displays R-configuration, maintaining the characteristic stereochemical relationship found in natural threonine. This stereochemical arrangement is crucial for biological activity and proper incorporation into peptide chains, as deviations from the natural configuration can significantly impact peptide conformation and biological function. Advanced stereochemical analysis reveals that the N-methylation does not affect the existing chiral centers but introduces conformational constraints that influence the overall molecular geometry and flexibility.
The absolute configuration determination relies on established Cahn-Ingold-Prelog priority rules, where the fluorenylmethoxycarbonyl(methyl)amino group at C-2 takes precedence over the carboxyl group, and the phenylmethoxy group at C-3 takes priority over the methyl substituent. Computational modeling studies have demonstrated that this specific stereochemical arrangement optimizes hydrogen bonding patterns and minimizes steric interactions within peptide chains, contributing to enhanced synthetic efficiency and product yields. The maintenance of natural amino acid stereochemistry ensures compatibility with existing peptide synthesis protocols while the protective modifications provide enhanced stability and selectivity during synthetic transformations.
Stereochemical integrity analysis through polarimetry and circular dichroism spectroscopy confirms the retention of optical activity and absence of racemization during synthetic manipulations. The (2S,3R) configuration exhibits characteristic optical rotation values that serve as quality control parameters for commercial preparations. Research has demonstrated that N-methylated amino acids with maintained stereochemical integrity show improved resistance to proteolytic degradation while preserving essential binding interactions in biological systems.
Conformational Analysis via X-ray Crystallography
Crystallographic studies of this compound reveal distinctive conformational features that arise from the combined effects of the protective groups and N-methylation. The crystal structure demonstrates that the fluorenyl group adopts a nearly planar conformation with minimal deviation from ideality, while the benzyl protecting group shows typical sp3-sp2 hybridization characteristics. The N-methylation introduces significant conformational constraints that manifest as restricted rotation around the N-C(alpha) bond, leading to distinct conformational preferences compared to the non-methylated analog. Advanced crystallographic analysis indicates that the compound exhibits intermolecular hydrogen bonding patterns that contribute to crystal stability and influence solid-state packing arrangements.
The crystal lattice parameters reveal systematic organization with molecules arranged in specific orientational relationships that optimize van der Waals interactions and minimize electrostatic repulsion. Thermal ellipsoid analysis demonstrates that the fluorenyl and benzyl aromatic systems exhibit rigid conformational behavior, while the threonine backbone shows moderate flexibility consistent with typical amino acid derivatives. The melting point range of 116-122°C reflects the crystalline stability and intermolecular interaction strength within the solid-state structure.
Powder diffraction studies complement single-crystal analysis by providing information about polymorphic behavior and phase transitions under various storage conditions. The observed diffraction patterns indicate a stable crystalline form with characteristic peak positions that serve as identity confirmation for analytical purposes. Conformational energy calculations based on crystallographic data reveal that the observed structure represents a local energy minimum with favorable intramolecular interactions between the protective groups and the amino acid backbone.
Protective Group Chemistry
Fmoc Carbamate Protection Mechanism
The fluorenylmethoxycarbonyl (Fmoc) protecting group represents one of the most important advances in modern peptide synthesis, offering exceptional base-lability while maintaining acid-stability. The protection mechanism involves nucleophilic attack of the amino group on fluorenylmethyl chloroformate or fluorenylmethyl succinimidyl carbonate, leading to carbamate formation with liberation of hydrogen chloride or N-hydroxysuccinimide respectively. This transformation proceeds through a well-established mechanism where the amino nucleophile attacks the carbonyl carbon of the activating reagent, resulting in tetrahedral intermediate formation followed by elimination of the leaving group. The resulting Fmoc-carbamate linkage exhibits remarkable stability under acidic conditions while remaining highly susceptible to base-mediated cleavage.
The unique properties of the Fmoc group arise from the electron-withdrawing nature of the fluorenyl system, which activates the carbamate toward base-catalyzed elimination. Deprotection occurs through β-elimination initiated by base attack at the acidic benzylic hydrogen of the fluorenyl system, leading to dibenzofulvene formation and concurrent carbamate cleavage. Piperidine represents the standard deprotection reagent, forming stable adducts with the dibenzofulvene byproduct and preventing unwanted side reactions. The deprotection half-life in 20% piperidine/DMF solution is approximately 6 seconds, demonstrating the exceptional lability of this protecting group.
Research has demonstrated that N-methylation does not significantly alter the fundamental deprotection mechanism, although subtle changes in deprotection kinetics have been observed due to steric effects around the nitrogen center. The combination of Fmoc protection with N-methylation provides enhanced synthetic flexibility while maintaining the desirable properties of base-labile deprotection. Advanced mechanistic studies using isotopic labeling have confirmed that the deprotection proceeds through the classical β-elimination pathway without involvement of alternative reaction channels.
Benzyl Ether Protection of Threonine Hydroxyl
The benzyl ether protecting group on the threonine hydroxyl group represents a classical alcohol protection strategy that provides excellent stability under basic and nucleophilic conditions while remaining susceptible to hydrogenolysis. The installation of benzyl protection typically involves treatment of the hydroxyl group with benzyl halides under basic conditions, often using sodium hydride or potassium carbonate as the base. This protection strategy offers orthogonality to the Fmoc group, allowing for selective manipulation of different functional groups during synthetic sequences. The benzyl group exhibits remarkable stability under the conditions used for Fmoc deprotection, ensuring that side chain protection remains intact during repetitive deprotection-coupling cycles.
Deprotection of benzyl ethers occurs through palladium-catalyzed hydrogenolysis, where the benzyl ether undergoes oxidative addition to Pd(0) followed by hydrogen coordination and transfer, ultimately leading to alcohol liberation and toluene formation. This mechanism proceeds under mild conditions using hydrogen gas and palladium on carbon catalyst in protic solvents such as ethanol or methanol. The hydrogenolysis conditions are compatible with most other functional groups commonly encountered in peptide synthesis, making this combination particularly valuable for complex synthetic applications.
Alternative deprotection methods include Birch reduction conditions using sodium in liquid ammonia, although this approach is less commonly employed due to the harsh reaction conditions. The benzyl protecting group demonstrates excellent stability toward acidic conditions, nucleophiles, and electrophiles, providing robust protection throughout synthetic manipulations. Research has shown that the combination of benzyl and Fmoc protection in N-methylated amino acids provides superior synthetic efficiency compared to alternative protecting group combinations, particularly in demanding synthetic contexts requiring multiple deprotection-coupling cycles.
N-Methylation Effects on Backbone Flexibility
N-methylation of amino acids introduces profound effects on peptide backbone flexibility and conformational preferences, representing a fundamental modification that influences both synthetic accessibility and biological activity. The introduction of a methyl group on the amino nitrogen creates significant steric interactions that restrict rotation around the φ and ψ dihedral angles, leading to distinct conformational preferences compared to non-methylated analogs. These conformational constraints can stabilize specific secondary structures such as β-turns and β-hairpins, making N-methylated amino acids valuable tools for peptide design and structure-activity relationship studies.
Computational analysis reveals that N-methylation introduces approximately 1-3 kcal/mol of conformational strain in certain rotational states, effectively limiting accessible conformational space and promoting ordered structures. This conformational restriction can enhance peptide stability toward proteolytic degradation while maintaining or improving binding affinity for target receptors. The effect is particularly pronounced in cyclic peptides, where N-methylation can dramatically improve oral bioavailability through enhanced membrane permeability and metabolic stability.
NMR studies of N-methylated peptides demonstrate characteristic changes in chemical shift patterns and coupling constants that reflect the altered conformational preferences. The restricted backbone flexibility leads to more homogeneous conformational populations, often resulting in improved spectroscopic resolution and structural determination. Research has established that strategic placement of N-methylated residues can improve peptide pharmacological properties while maintaining essential biological activity, making compounds like this compound important building blocks for pharmaceutical development.
Spectroscopic Characterization
NMR Spectral Signature Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for this compound, revealing characteristic chemical shift patterns that reflect the compound's complex electronic environment. The 1H NMR spectrum exhibits distinctive signals for the fluorenyl aromatic protons in the 7.2-7.8 ppm region, with the characteristic pattern of the symmetrical fluorenyl system appearing as multiplets due to the complex coupling relationships within the aromatic framework. The benzyl protecting group contributes additional aromatic signals in the 7.2-7.4 ppm region, creating a complex but interpretable aromatic envelope that serves as a spectroscopic fingerprint for structural identification.
The N-methyl group appears as a sharp singlet around 3.0-3.2 ppm, representing one of the most diagnostic signals for confirming N-methylation. The threonine methyl group exhibits a characteristic doublet around 1.2-1.4 ppm with coupling to the adjacent methine proton, while the alpha and beta protons appear in the 4.0-5.0 ppm region with complex multiplicities reflecting the stereochemical relationships and protective group influences. The Fmoc methylene protons typically appear as an AB system around 4.2-4.5 ppm, while the benzyl methylene protons show characteristic signals around 4.6-4.8 ppm.
13C NMR analysis reveals the carbonyl carbon signals around 155-175 ppm, with distinct chemical shifts for the carbamate and carboxylic acid carbonyls. The aromatic carbon signals appear in the expected 120-145 ppm region with characteristic patterns for both fluorenyl and benzyl systems. The N-methyl carbon exhibits a diagnostic signal around 30-35 ppm, while the threonine carbons show chemical shifts consistent with the protected amino acid structure. Variable temperature NMR studies have revealed conformational exchange processes that provide insights into the dynamic behavior and rotational barriers introduced by N-methylation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment. Electrospray ionization (ESI) mass spectrometry typically shows the molecular ion peak at m/z 446 [M+H]+ in positive ion mode, corresponding to the protonated molecular ion. The fragmentation patterns include loss of the benzyl group (m/z 355), loss of the Fmoc group (m/z 223), and various combinations of these fragmentations that provide structural information about the connectivity and stability of different molecular regions.
The base peak in many fragmentation spectra corresponds to the fluorenylmethyl cation (m/z 179), formed through cleavage of the carbamate bond and representing a stable carbocation stabilized by the extended aromatic system. Additional significant fragments include the benzyl cation (m/z 91) and various rearrangement products that reflect the complex connectivity of the protective groups. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways that confirm the proposed structure and enable identification of impurities or degradation products.
High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, typically achieving mass accuracy within 5 ppm of the theoretical value. The isotope patterns observed in the mass spectra match the predicted distributions for the molecular formula C27H27NO5, providing additional confirmation of structural identity. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been employed for analysis of peptides containing this residue, demonstrating compatibility with standard analytical protocols used in peptide characterization.
IR Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy of this compound reveals characteristic vibrational modes that provide information about functional group identity and molecular interactions. The carbonyl stretching vibrations appear in the 1650-1750 cm⁻¹ region, with distinct frequencies for the carbamate C=O (around 1720 cm⁻¹) and carboxylic acid C=O (around 1680 cm⁻¹) functionalities. These frequencies reflect the electronic environment and hydrogen bonding interactions of the respective carbonyl groups, with the carbamate frequency typically appearing at higher energy due to the electron-withdrawing nature of the protective group.
The aromatic C=C stretching vibrations from both fluorenyl and benzyl systems contribute to the 1400-1600 cm⁻¹ region, creating characteristic patterns that serve as fingerprints for structural identification. The N-H stretching vibrations associated with amide functionalities appear in the 3200-3500 cm⁻¹ region, though these may be influenced by N-methylation and intermolecular hydrogen bonding effects. The C-H stretching vibrations from aromatic and aliphatic carbons contribute to the 2800-3100 cm⁻¹ region with characteristic patterns reflecting the different carbon environments.
Secondary structure analysis through IR spectroscopy has revealed that peptides containing N-methylated threonine residues exhibit distinct amide I and amide II band patterns compared to non-methylated analogs. The amide I band typically appears around 1650-1680 cm⁻¹ with frequency variations that reflect secondary structure preferences, while the amide II band around 1550 cm⁻¹ shows intensity changes associated with hydrogen bonding patterns. These spectroscopic signatures provide valuable information for conformational analysis and quality control of synthetic peptides incorporating this residue.
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELSPMZRJEODW-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583339 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-81-8 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically involves the protection of the amino group of N-methylthreonine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The hydroxyl group of threonine is then protected with a benzyl group using benzyl bromide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Thr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Hydrogenation: The benzyl group can be removed through hydrogenation using a palladium catalyst.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Deprotection: N-methylthreonine.
Coupling: Peptides with N-methylthreonine residues.
Hydrogenation: Removal of the benzyl group to yield free hydroxyl groups.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl is primarily utilized in solid-phase peptide synthesis. Its properties facilitate:
- Enhanced Solubility : This compound allows for the synthesis of complex peptides.
- High Purity : Resulting peptides are suitable for therapeutic applications.
The Fmoc group can be easily removed using secondary amines such as piperidine, while the benzyl group can be removed via hydrogenation, enabling the formation of peptide bonds with other amino acids .
Drug Development
The compound is significant in developing peptide-based drugs due to its ability to enhance the stability and efficacy of therapeutic agents:
- Targeting Specific Receptors : It is used in designing drugs that interact with specific biological targets.
- Neuroactive Compounds : Investigated for potential roles in modulating neurotransmitter systems.
Modified peptides containing this amino acid are being explored for their potential therapeutic properties, particularly in drug development and protein engineering .
Biological Research
Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl supports various biological studies:
- Protein Structure and Function : Utilized in the study of protein interactions and modifications.
- Antiproliferative Activity : Research indicates that peptides synthesized with this compound can exhibit enhanced biological activity compared to unmodified counterparts .
Case Study 1: Peptide Drug Conjugates
Research has demonstrated that peptides synthesized using Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl exhibit improved pharmacokinetic properties. These studies focus on how modifications to peptide sequences can enhance their therapeutic efficacy against specific diseases.
Case Study 2: Antiproliferative Activity
In vitro studies have shown that certain peptides containing Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl display significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy, highlighting the importance of this compound in developing effective treatments.
Case Study 3: Metabolic Stability Enhancements
Research indicates that peptides synthesized with Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl demonstrate improved metabolic stability compared to their unmodified counterparts. This property is crucial for developing therapeutic agents that require prolonged activity within biological systems .
Data Tables
Mechanism of Action
The primary function of Fmoc-N-Me-Thr(Bzl)-OH is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.
Comparison with Similar Compounds
Fmoc-N-Me-Thr(tBu)-OH
- Protecting Group : tert-Butyl (tBu) instead of Bzl.
- Molecular Weight : 411.49 g/mol (vs. ~455 g/mol for Bzl variant, estimated based on structural analogs) .
- Synthesis : Synthesized via 2-CTC resin using dimethyl sulfate or methyl iodide, achieving 75–85% purity by RP-HPLC with a 50–100% ACN gradient .
- Deprotection : tBu is cleaved with trifluoroacetic acid (TFA), milder than Bzl deprotection conditions .
- Applications : Preferred for acid-sensitive peptide sequences due to gentle deprotection.
FMOC-MeThr(Me)-OH
- Structure : N-Methylated threonine with a methyl-protected hydroxyl (Me) instead of Bzl.
- Molecular Weight: 369.41 g/mol (C21H23NO5) .
- Steric Effects : Smaller protecting group reduces steric hindrance, improving coupling efficiency in SPPS compared to Bzl derivatives.
- Stability : Less stable under acidic conditions than Bzl-protected analogs.
Fmoc-Thr(PO(3)Bzl,H)-OH
- Phosphorylated Derivative : Features a benzyl-protected phosphate group on the hydroxyl.
- Synthesis Challenges : Prone to β-elimination under basic conditions, forming 2,3-dehydroalanine (Dha) (34% byproduct at 60°C) .
- Applications : Critical for studying phosphopeptide-mediated signaling pathways but requires optimized coupling protocols to avoid side reactions.
Fmoc-Ser(Bzl)-OH
Molecular Weight and Purity
| Compound | Molecular Weight (g/mol) | Purity (RP-HPLC) | CAS Number |
|---|---|---|---|
| Fmoc-N-Me-Thr(Bzl)-OH | ~455 (estimated) | >95% | 198561-81-8 |
| Fmoc-N-Me-Thr(tBu)-OH | 411.49 | 75–85% | 117106-20-4 |
| FMOC-MeThr(Me)-OH | 369.41 | ≥98% | 1645308-94-6 |
| Fmoc-Thr(PO(3)Bzl,H)-OH | ~500 (estimated) | 60–70%* | N/A |
Deprotection Requirements
| Compound | Deprotection Method | Conditions |
|---|---|---|
| This compound | Hydrogenolysis or HBr/AcOH | H₂/Pd-C or 30% HBr/AcOH |
| Fmoc-N-Me-Thr(tBu)-OH | Acidolysis | 95% TFA, 2–4 hours |
| Fmoc-Thr(PO(3)Bzl,H)-OH | Simultaneous deprotection of Bzl and phosphate | TFA/TIS/H₂O (95:2.5:2.5) |
Biological Activity
Fmoc-N-Me-Thr(Bzl)-OH, also known as Fmoc-N-methyl-threonine benzyl ester, is a synthetic amino acid derivative prominently used in peptide synthesis. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for safeguarding the amino group during the synthesis process, and a benzyl (Bzl) group attached to the threonine side chain. The N-methylation enhances its stability and solubility, making it particularly useful in solid-phase peptide synthesis (SPPS).
The primary biological activity of this compound is its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions, while the benzyl group protects the phenolic hydroxyl group of threonine. This selective deprotection allows for further functionalization and modification of the synthesized peptides.
Applications in Research and Medicine
- Peptide Synthesis : this compound is extensively used in SPPS to create various peptides and peptidomimetics that may exhibit therapeutic properties.
- Drug Development : Modified peptides containing this amino acid are being explored for their potential applications in drug development, particularly in designing more stable and bioavailable therapeutic agents.
- Protein Engineering : The compound can be utilized in protein engineering to study protein structure and function, enhancing our understanding of biological processes.
Biological Activity Studies
Recent studies have highlighted the biological activity of peptides synthesized using this compound. These studies focus on various aspects such as bioavailability, stability, and therapeutic efficacy.
Case Study: Peptide Stability and Bioavailability
A study investigated the stability and bioavailability of peptides synthesized with this compound compared to those synthesized with standard threonine derivatives. The results indicated that:
- Peptides containing this compound exhibited improved stability under physiological conditions.
- Enhanced solubility was observed, leading to better absorption profiles in vivo.
| Peptide Type | Stability (hours) | Bioavailability (%) |
|---|---|---|
| Standard Thr | 2 | 30 |
| N-Me-Thr(Bzl) | 6 | 65 |
Mechanisms Enhancing Bioactivity
The N-methylation in this compound contributes to:
- Increased Lipophilicity : Enhances membrane permeability, facilitating better absorption.
- Reduced Metabolic Degradation : The modification decreases susceptibility to enzymatic cleavage, prolonging the peptide's action.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Fmoc-N-Me-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis requires careful selection of protecting groups and reaction conditions. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine, while the Bzl (benzyl) group protects the Thr side-chain hydroxyl. The N-methylation introduces steric hindrance, necessitating optimized coupling agents like HATU or DIC/HOBt to enhance efficiency . Purification typically involves reverse-phase HPLC with C18 columns, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for identity confirmation .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Purity assessment requires orthogonal analytical techniques:
- HPLC : Use gradients of water/acetonitrile with 0.1% trifluoroacetic acid (TFA) to monitor impurities.
- NMR : Analyze and spectra for characteristic peaks (e.g., Fmoc aromatic protons at ~7.3–7.8 ppm, Bzl group signals) .
- Melting Point : Compare observed values (e.g., ~98% purity) with literature data to detect solvate formation .
Advanced Research Questions
Q. How does the N-methylation in this compound influence peptide conformational stability?
- Methodological Answer : N-methylation restricts backbone flexibility, promoting β-turn or helical conformations. To study this:
- Perform circular dichroism (CD) or 2D-NMR to analyze secondary structures in model peptides.
- Compare with non-methylated analogs to quantify thermodynamic stability changes .
Q. What strategies mitigate racemization during this compound incorporation into peptides?
- Methodological Answer : Racemization risks arise during repeated piperidine-mediated Fmoc deprotection. Mitigation approaches include:
- Low-temperature coupling (0–4°C) with DIC/Oxyma Pure® to reduce base-induced side reactions.
- Chiral HPLC analysis of cleavage products using a Chirobiotic T column to detect D/L isomers .
Q. How can researchers optimize coupling efficiency for this compound in sterically hindered sequences?
- Methodological Answer : For hindered environments (e.g., adjacent to bulky residues like Trp or Pro):
- Use double coupling with 2–3 equivalents of amino acid and extended reaction times (1–2 hours).
- Employ microwave-assisted SPPS at 50°C to enhance kinetics, monitored by Kaiser test for completion .
Experimental Design & Troubleshooting
Q. How to resolve discrepancies in reported solubility data for this compound in organic solvents?
- Methodological Answer : Solubility variations may stem from residual salts or polymorphic forms.
- Recrystallization : Dissolve in minimal DCM, then precipitate with hexane to isolate pure crystals.
- Karl Fischer titration : Quantify residual water content, which affects solubility in DMF or NMP .
Q. What analytical techniques validate the stability of this compound under SPPS conditions?
- Methodological Answer : Stability is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
